molecular formula C22H17N3O4 B414784 methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate

methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate

Cat. No.: B414784
M. Wt: 387.4g/mol
InChI Key: SEQLYKMAZDBBRQ-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . The final step involves the coupling of the benzimidazole moiety with the hydroxy benzophenone derivative under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells . The compound may also interfere with the synthesis of essential biomolecules in bacteria and fungi, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Omeprazole: An antiulcer drug that also contains a benzimidazole ring.

    Thiabendazole: An antihelmintic agent with a similar structure.

Uniqueness

Methyl 4-{[3-(1H-benzimidazol-2-yl)-4-hydroxyanilino]carbonyl}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4g/mol

IUPAC Name

methyl 4-[[3-(1H-benzimidazol-2-yl)-4-hydroxyphenyl]carbamoyl]benzoate

InChI

InChI=1S/C22H17N3O4/c1-29-22(28)14-8-6-13(7-9-14)21(27)23-15-10-11-19(26)16(12-15)20-24-17-4-2-3-5-18(17)25-20/h2-12,26H,1H3,(H,23,27)(H,24,25)

InChI Key

SEQLYKMAZDBBRQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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